Tizanidine-d4 Hydrochloride

Descripción general

Descripción

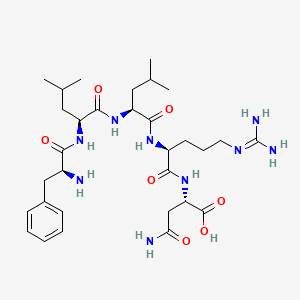

Tizanidine-d4 Hydrochloride is a skeletal muscle relaxant . It is an α2-adrenergic receptor (α2-AR) agonist . Tizanidine-d4 is intended for use as an internal standard for the quantification of tizanidine .

Synthesis Analysis

The synthesis of Tizanidine involves taking 4-chlorine-2-nitraniline as raw material and carrying out catalytic hydrogenation and reduction, cyclization, nitration, catalytic .

Molecular Structure Analysis

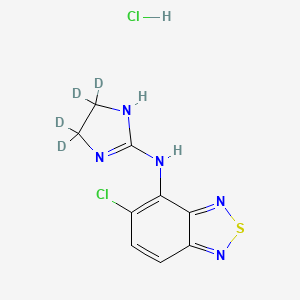

The molecular formula of Tizanidine-d4 Hydrochloride is C9H8ClN5S . The molecular weight is 257.74 g/mol . The IUPAC name is 5-chloro-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine .

Chemical Reactions Analysis

A new process impurity was detected during the HPLC analysis of Tizanidine hydrochloride (I) batches .

Physical And Chemical Properties Analysis

The physical and chemical properties of Tizanidine-d4 Hydrochloride include a molecular weight of 257.74 g/mol, XLogP3-AA of 1.1, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 4, Rotatable Bond Count of 2, Exact Mass of 257.0440011 g/mol, Monoisotopic Mass of 257.0440011 g/mol, Topological Polar Surface Area of 90.4 Ų, Heavy Atom Count of 16, Formal Charge of 0, Isotope Atom Count of 4 .

Aplicaciones Científicas De Investigación

Transdermal Permeation Studies

Tizanidine hydrochloride is an α2-adrenergic agonist used for the symptomatic relief of spasticity associated with multiple sclerosis or with spinal cord injury or disease . A study was conducted to develop an isocratic, robust, and sensitive ultra-high performance liquid chromatography method using UV detection for use in a project to develop a transdermal therapeutic system to deliver tizanidine across the skin . The method was specific, robust, and the response was accurate, precise, and linear from 17.4 to 290 ng mL−1 . Its suitability for use in transdermal permeation studies was subsequently tested and confirmed in preliminary experiments using porcine skin in vitro .

Enhanced Oral Delivery and Therapeutic Activity

Tizanidine hydrochloride (TZN) is one of the most effective centrally acting skeletal muscle relaxants . A study aimed to prepare TZN-loaded proniosomes (TZN-PN) for enhanced oral delivery and therapeutic activity . The developed vesicles were characterized via entrapment efficiency percentage (EE%), vesicular size (VS), and zeta potential (ZP) . In vitro release profiles revealed sustained release of TZN from the optimized TZN-PN, compared to free drug up to 24 h . In vivo rotarod study revealed that the elevation in coordination was in the following order: normal control < free TZN < market product < TZN-PN (F6) . Thus, it could be concluded that encapsulation of TZN in the provesicular nanosystem proniosomes has enhanced the anti-nociceptive effect of the drug and consequently its therapeutic activity .

Mecanismo De Acción

- These receptors are located in the central nervous system (CNS) and peripheral tissues. By binding to these receptors, Tizanidine-d4 inhibits excitatory neurotransmitter release, leading to reduced muscle spasm .

- By inhibiting excitatory neurotransmitters, Tizanidine-d4 reduces the facilitation of spinal motor neurons, leading to decreased muscle tone and spasticity .

- Impact on Bioavailability : Due to its short duration of action, tizanidine use is typically reserved for specific relief needs .

- Cellular effects include relaxation of skeletal muscle fibers and improved functional mobility for patients with spasticity .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-chloro-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN5S.ClH/c10-5-1-2-6-8(15-16-14-6)7(5)13-9-11-3-4-12-9;/h1-2H,3-4H2,(H2,11,12,13);1H/i3D2,4D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWUKMNZJRDGCTQ-URZLSVTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=C(C=CC3=NSN=C32)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N=C(N1)NC2=C(C=CC3=NSN=C32)Cl)([2H])[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670104 | |

| Record name | 5-Chloro-N-[(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl]-2,1,3-benzothiadiazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tizanidine-d4 Hydrochloride | |

CAS RN |

1188263-51-5 | |

| Record name | 5-Chloro-N-[(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl]-2,1,3-benzothiadiazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-[2-(2-Tetrahydropyranyloxy)ethyl]ureido]thiophene-2-carboxylic Acid](/img/structure/B586323.png)

![3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B586326.png)

![Oxireno[H]isoquinoline](/img/structure/B586327.png)

![Bis[2-(2-hydroxyethylamino)ethyl] ether](/img/structure/B586330.png)